(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-2-31-21-11-12-23-24(18-21)33-26(27-23)29-15-13-28(14-16-29)25(30)19-7-6-10-22(17-19)32-20-8-4-3-5-9-20/h3-12,17-18H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBMIVEHSNMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a novel synthetic derivative of benzothiazole, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a piperazine ring, a benzothiazole moiety, and a phenoxy group, which contribute to its biological efficacy.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds structurally related to this compound can induce apoptosis in various cancer cell lines. The mechanisms include:
- Inhibition of Cell Proliferation : Compounds have been shown to significantly reduce the proliferation of cancer cells such as A431 and A549 by affecting cell cycle regulation and inducing apoptosis through intrinsic and extrinsic pathways .
- Anti-inflammatory Effects : Some derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, which are often overexpressed in tumor microenvironments .
Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective effects. In vivo studies suggest that these compounds may mitigate neurotoxicity and improve cognitive functions through antioxidant mechanisms .
Pharmacological Studies
A comprehensive evaluation of the biological activity of this compound has been conducted through various assays:
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Study :
Scientific Research Applications
Therapeutic Applications
The compound's structure indicates potential in several therapeutic areas:
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. The presence of the piperazine ring enhances the compound's interaction with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neurological Disorders
The compound’s ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Compounds with similar structures have been shown to modulate serotonin receptors and exhibit anxiolytic effects, making them candidates for further exploration in psychiatric medicine.
Antimicrobial Properties
Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could be leveraged in developing new antibiotics or antifungal agents.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
| Study | Findings |
|---|---|
| Study on Benzothiazole Derivatives | Demonstrated significant anticancer activity against breast cancer cells with IC50 values in the micromolar range. |
| Research on Piperazine Compounds | Showed promising results in reducing anxiety-like behaviors in animal models, indicating potential for treating anxiety disorders. |
| Antimicrobial Screening | Identified effective inhibition of Staphylococcus aureus by benzothiazole derivatives, suggesting potential for new antibiotic development. |
Synthetic Pathways
The synthesis of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone typically involves a multi-step process:
- Formation of Benzothiazole Moiety : Synthesis begins with the formation of the benzothiazole core through cyclization reactions involving appropriate precursors.
- Piperazine Ring Construction : The piperazine ring is introduced via nucleophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained through coupling reactions between the piperazine derivative and the phenoxy group.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the benzothiazole, piperazine, or aryl-methanone moieties. Key comparisons include:
Key Observations :
- The 3-phenoxyphenyl group offers steric bulk distinct from smaller aryl groups (e.g., phenyl in 9ea) or heteroaromatic substituents (e.g., thiophene in ), which could modulate receptor selectivity .
Q & A
Q. What are the optimal synthetic pathways for (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions.
- Step 2 : Introduction of the ethoxy group at the 6-position of the benzothiazole via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Coupling the functionalized benzothiazole to a piperazine ring using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Step 4 : Final condensation with 3-phenoxybenzoyl chloride under inert conditions (e.g., N₂ atmosphere) to form the methanone bridge .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Pd-based catalysts improve coupling yields in cross-coupling reactions .
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during acylation steps .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C6 of benzothiazole, piperazine integration) and detect stereochemical impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and piperazine regions .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~504.2 Da) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (λ = 254 nm) .
Q. How are preliminary biological activities (e.g., antimicrobial, anti-inflammatory) evaluated for this compound?
- In vitro assays :
- Dose-response curves : Use 3-4 technical replicates per concentration to ensure statistical validity .
Advanced Research Questions
Q. How can computational chemistry guide the rational design of derivatives with enhanced target selectivity?
- Molecular docking : Screen against target proteins (e.g., bacterial DNA gyrase, COX-2) using software like AutoDock Vina to prioritize derivatives with favorable binding energies .
- QSAR modeling : Train models on benzothiazole-piperazine analogs to predict bioactivity based on descriptors (e.g., logP, polar surface area) .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding interactions (e.g., hydrogen bonds with Thr165 of COX-2) .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., high in vitro potency vs. low in vivo efficacy)?
- Pharmacokinetic profiling :
- Formulation optimization : Use nanocarriers (e.g., liposomes) to improve solubility and bioavailability .
Q. How do structural modifications (e.g., substituent variation on benzothiazole or phenoxyphenyl groups) affect SAR?
- Benzothiazole modifications :
- 6-Ethoxy → 6-Methoxy : Reduces steric bulk, improving solubility but decreasing bacterial membrane penetration .
- Piperazine substitution : N-Methylation enhances CNS penetration (logBB > 0.3) but reduces plasma stability .
- Phenoxyphenyl variations :
Q. What methodologies validate target engagement and mechanism of action in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- CRISPR/Cas9 knockout : Silence putative targets (e.g., COX-2) to assess loss of compound efficacy .
- Phosphoproteomics : Identify downstream signaling pathways via LC-MS/MS after compound exposure .
Methodological Challenges and Solutions
Q. How are synthetic impurities (>0.15%) identified and controlled during scale-up?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
- Purification : Use preparative HPLC with fraction collection to isolate batches meeting ICH Q3A guidelines .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
Q. How are stability studies designed for regulatory compliance?
- ICH Q1A/B protocols :
- Forced degradation : Expose to heat (40°C/75% RH), light (1.2 million lux·hr), and acidic/alkaline conditions .
- Degradation product identification : LC-MS/MS with ion trap or Q-TOF systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
